molecular formula C13H8Cl2N2OS2 B3016721 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-39-4

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B3016721
CAS No.: 860651-39-4
M. Wt: 343.24
InChI Key: PQSRFLUJPLJNLS-UHFFFAOYSA-N
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Description

The compound 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS: 860651-39-4) is a bisthiazole derivative featuring a 2,4-dichlorophenyl substituent on one thiazole ring and a hydroxyl group on the adjacent thiazole.

Properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSRFLUJPLJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 2,4-dichlorophenylthiazole with thiazole-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Functional Groups Key Substituents Molecular Weight
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol Bisthiazole -OH, -CH2- linker, 2,4-dichlorophenyl Two thiazole rings ~343.2 (calc.)
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide -NHCOCH2-, 2,4-dichlorophenyl Single thiazole, acetamide side chain 287.16
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole Thiazole + triazole -Cl, -F, triazole Planar structure with fluorophenyl groups ~450 (estimated)
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole Oxadiazole -SO2CH3, 2,4-dichlorophenyl Oxadiazole core 292.13
Terconazole (35.2.19) Triazole + dioxolane -Cl, triazole, dioxolane ring Piperazine substitution 532.7
Key Observations:
  • Thiazole vs. Oxadiazole/Triazole Cores: The target compound’s bisthiazole system distinguishes it from oxadiazole (e.g., ) or triazole-based analogues (e.g., ).
  • Substituent Effects : The 2,4-dichlorophenyl group is common across several compounds (), suggesting its role in modulating lipophilicity and target binding. The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to methylsulfonyl or acetamide groups .

Physicochemical and Pharmacological Implications

  • Solubility and Stability : The hydroxyl group in the target compound may enhance aqueous solubility but could render it susceptible to oxidation compared to sulfur-containing analogues like 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole .
  • Biological Activity: While direct data are lacking, structurally related compounds exhibit diverse activities: Terconazole : A triazole antifungal agent highlights the importance of dichlorophenyl and heterocyclic motifs in targeting fungal cytochrome P450 enzymes.

Biological Activity

The compound 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and findings from recent studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C11H8Cl2N2OSC_{11}H_8Cl_2N_2OS. The synthesis typically involves the reaction of 2-(2,4-dichlorophenyl)thiazole with appropriate reagents under controlled conditions to yield the desired thiazole derivative. The structural features include a thiazole ring and a dichlorophenyl substituent that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicate significant growth inhibition with IC50 values ranging from 10.74 µM to 76.33 µM depending on the specific cell line tested .
    • The mechanism of action appears to involve apoptosis induction, as evidenced by assays that show increased apoptotic markers in treated cells .
  • EGFR Inhibition :
    • In vitro studies demonstrated that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for EGFR inhibition were reported as 18.35 µM for one of the derivatives .
  • Anti-inflammatory Properties :
    • The compound also exhibits anti-inflammatory effects. Inhibition of protein denaturation was measured, showing significant activity compared to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives similar to 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol:

StudyCompoundCancer Cell LineIC50 Value (µM)Mechanism
4cA54910.74 ± 0.40Apoptosis induction
4bMCF-718.73 ± 0.88Apoptosis induction
5aHCT11676.33EGFR inhibition

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features. Substituents on the thiazole ring significantly affect their potency:

  • Electron-withdrawing groups at specific positions enhance anticancer activity.
  • Variations in substituents lead to different levels of EGFR inhibition and apoptotic activity.

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